molecular formula C147H253N45O43 B1177399 BUTTER CAS No. 130935-39-6

BUTTER

Cat. No. B1177399
CAS RN: 130935-39-6
InChI Key:
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Description

Butter is a dairy product that is made by churning cream or milk. It is a natural source of fat and has been used in cooking and baking for centuries. Butter has a unique flavor and texture that makes it a popular ingredient in many dishes. However, the consumption of butter has been a controversial topic due to its high saturated fat content. In

Mechanism of Action

Butter contains a high amount of saturated fat, which has been linked to an increased risk of heart disease. Saturated fat can raise LDL (bad) cholesterol levels in the blood, which can lead to the buildup of plaque in the arteries. However, butter also contains other components that may have beneficial effects on health, such as conjugated linoleic acid (CLA), which has been shown to have anti-cancer properties.
Biochemical and Physiological Effects:
The consumption of butter has been associated with both positive and negative effects on health. On the one hand, butter contains vitamins A, D, E, and K, which are important for maintaining healthy bones and teeth, as well as for immune function. On the other hand, the high saturated fat content of butter has been linked to an increased risk of heart disease, stroke, and type 2 diabetes.

Advantages and Limitations for Lab Experiments

Butter has several advantages and limitations for use in lab experiments. One advantage is that it is a natural product that is widely available and relatively inexpensive. It also has antimicrobial properties, which can be useful in certain experiments. However, butter can be difficult to work with in the lab due to its high fat content, which can interfere with some assays and analyses.

Future Directions

There are several areas of future research related to butter. One area is the development of new methods for producing butter that are more sustainable and environmentally friendly. Another area of research is the investigation of the potential health benefits of CLA and other components of butter. Additionally, more research is needed to better understand the effects of butter on health and to develop strategies for reducing the negative effects of its high saturated fat content.
Conclusion:
In conclusion, butter is a natural dairy product that has been used for centuries in cooking and baking. It has been the subject of numerous scientific studies, which have investigated its effects on health and its use in various industries. While the high saturated fat content of butter has been linked to an increased risk of heart disease, stroke, and type 2 diabetes, it also contains other components that may have beneficial effects on health. Further research is needed to better understand the effects of butter on health and to develop strategies for reducing its negative effects.

Synthesis Methods

Butter is made by churning cream or milk. The cream is separated from the milk and then churned until it becomes butter. The churning process causes the fat globules in the cream to break down and clump together, forming butter. The butter is then washed to remove any remaining milk solids and salt is added for flavor.

Scientific Research Applications

Butter has been the subject of numerous scientific studies. These studies have investigated the effects of butter on health, as well as its use in various industries. Butter has been found to have antimicrobial properties, which make it useful in the food industry for preserving and extending the shelf life of food products. It has also been used in the cosmetic industry for its moisturizing properties.

properties

CAS RN

130935-39-6

Product Name

BUTTER

Molecular Formula

C147H253N45O43

Molecular Weight

0

Origin of Product

United States

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